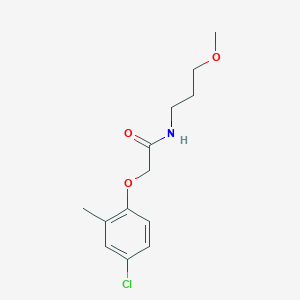![molecular formula C20H20P2 B14144725 (R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane CAS No. 72150-36-8](/img/structure/B14144725.png)
(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane is a chiral phosphine ligand known for its applications in various catalytic processes. This compound is characterized by its unique structure, which includes a chiral center and multiple phenyl groups, making it a valuable component in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane typically involves the reaction of a chiral phosphine precursor with a suitable electrophile. One common method includes the use of a chiral auxiliary to introduce the desired stereochemistry, followed by the introduction of the phosphine groups through nucleophilic substitution reactions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under conditions such as reflux in an inert atmosphere.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds, depending on the specific reagents and conditions used.
科学的研究の応用
®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions, hydrogenation, and hydroformylation.
Biology: Investigated for its potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials, particularly in processes requiring high selectivity and efficiency.
作用機序
The mechanism of action of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The chiral nature of the ligand allows for asymmetric induction, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific catalytic process and the metal center used.
類似化合物との比較
Similar Compounds
- ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane can be compared with other chiral phosphine ligands such as BINAP, DIPAMP, and TADDOL-derived phosphines.
- These compounds share similar structural features and applications but differ in their steric and electronic properties.
Uniqueness
- The uniqueness of ®-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane lies in its specific chiral structure and the ability to induce high enantioselectivity in catalytic processes.
- Compared to other chiral phosphine ligands, it offers distinct advantages in terms of reactivity and selectivity, making it a valuable tool in asymmetric synthesis.
特性
CAS番号 |
72150-36-8 |
|---|---|
分子式 |
C20H20P2 |
分子量 |
322.3 g/mol |
IUPAC名 |
(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C20H20P2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3/t21-,22-/m1/s1 |
InChIキー |
FPIZGUWCFGIXQX-FGZHOGPDSA-N |
異性体SMILES |
C[P@](C1=CC=CC=C1)C2=CC=CC=C2[P@](C)C3=CC=CC=C3 |
正規SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2P(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


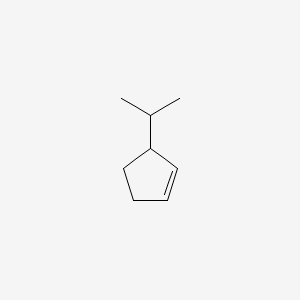
![Methyl 4-[hexyl(dimethyl)silyl]but-3-ynoate](/img/structure/B14144649.png)
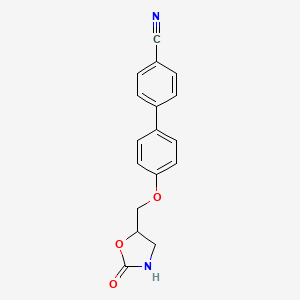
![(11aS)-10-[2-(3-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B14144676.png)
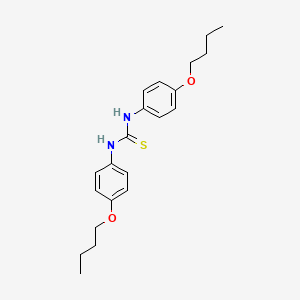
![2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14144682.png)
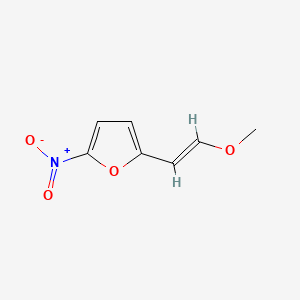
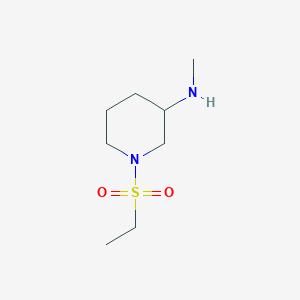
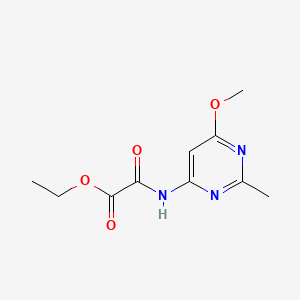
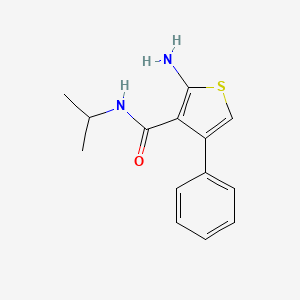
![7-Hydroxy-4,9-dimethoxy-7-pentafluoroethyl-6,7-dihydro-furo[3,2-g]chromen-5-one](/img/structure/B14144727.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)
